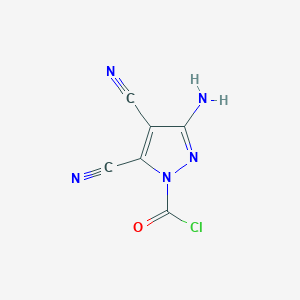
Allyl 1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 1H-pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the pyrrole ring and a carboxylate group at the 1-position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 1H-pyrrole-1-carboxylate typically involves the reaction of pyrrole with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Pyrrole+Allyl chloroformate→Allyl 1H-pyrrole-1-carboxylate
The reaction is usually conducted at room temperature, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification techniques can streamline the synthesis and reduce the production cost.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl 1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the allyl group under basic conditions.
Major Products Formed
Oxidation: Formation of allyl epoxide or allyl aldehyde.
Reduction: Formation of 1H-pyrrole-1-methanol.
Substitution: Formation of N-substituted pyrrole derivatives.
Applications De Recherche Scientifique
Allyl 1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Allyl 1H-pyrrole-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The allyl group can undergo metabolic transformations, and the resulting metabolites may exert biological effects. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl 1H-imidazole-1-carboxylate: Similar structure but contains an imidazole ring instead of a pyrrole ring.
Allyl 1H-pyrazole-1-carboxylate: Contains a pyrazole ring, which has two nitrogen atoms in the five-membered ring.
Allyl 1H-pyrrolidine-1-carboxylate: Contains a saturated pyrrolidine ring instead of an aromatic pyrrole ring.
Uniqueness
Allyl 1H-pyrrole-1-carboxylate is unique due to its combination of an allyl group and a pyrrole ring, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylate group enhances its solubility and potential for further functionalization.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
prop-2-enyl pyrrole-1-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-2-7-11-8(10)9-5-3-4-6-9/h2-6H,1,7H2 |
Clé InChI |
MKOZEKMIBBIWMW-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)N1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12865645.png)
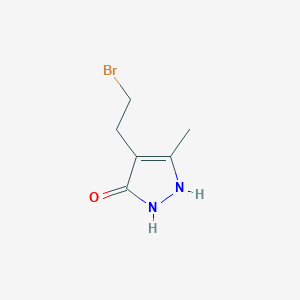
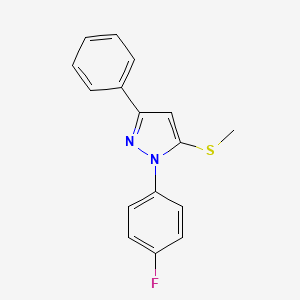
![2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate](/img/structure/B12865655.png)
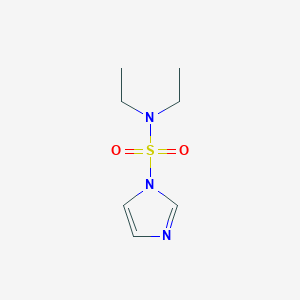

![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)
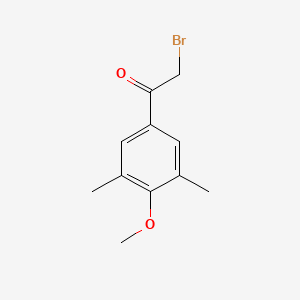
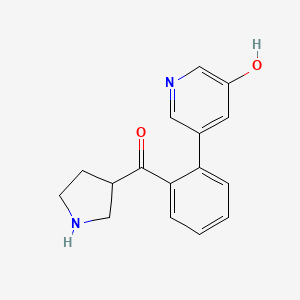
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12865716.png)
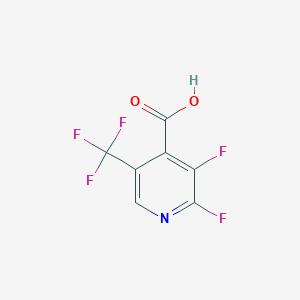
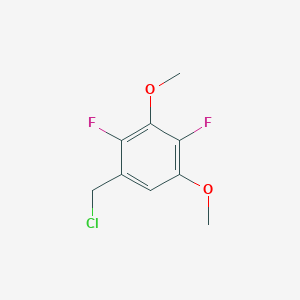
![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)
